molecular formula C32H34ClF3N6O B12620454 Cyclohexanepropanamide, alpha-[[2-[[(3-chlorophenyl)methyl]amino]-6-(1H-pyrrol-1-yl)-4-pyrimidinyl]amino]-N-[[4-(trifluoromethyl)phenyl]methyl]-, (alphaR)-

Cyclohexanepropanamide, alpha-[[2-[[(3-chlorophenyl)methyl]amino]-6-(1H-pyrrol-1-yl)-4-pyrimidinyl]amino]-N-[[4-(trifluoromethyl)phenyl]methyl]-, (alphaR)-

Cat. No.: B12620454
M. Wt: 611.1 g/mol
InChI Key: MKVLDBRIPWIGOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexanepropanamide, alpha-[[2-[[(3-chlorophenyl)methyl]amino]-6-(1H-pyrrol-1-yl)-4-pyrimidinyl]amino]-N-[[4-(trifluoromethyl)phenyl]methyl]-, (alphaR)- is a complex organic compound with a unique structure that includes multiple functional groups such as pyrimidine, pyrrole, and trifluoromethyl phenyl

Preparation Methods

The synthesis of Cyclohexanepropanamide, alpha-[[2-[[(3-chlorophenyl)methyl]amino]-6-(1H-pyrrol-1-yl)-4-pyrimidinyl]amino]-N-[[4-(trifluoromethyl)phenyl]methyl]-, (alphaR)- involves multiple steps. The synthetic route typically starts with the preparation of the pyrimidine core, followed by the introduction of the pyrrole and chlorophenyl groups. The final steps involve the addition of the cyclohexanepropanamide and trifluoromethyl phenyl groups. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using specific catalysts and solvents.

Chemical Reactions Analysis

Synthetic Pathways and Key Reaction Types

The compound’s synthesis involves multi-step reactions, including amide bond formation , nucleophilic substitutions , and cross-coupling reactions to assemble its complex heterocyclic core and functionalized aromatic groups. Key intermediates include:

  • Pyrimidine derivatives with amino and pyrrole substituents.

  • Trifluoromethylphenylmethylamine for introducing the lipophilic trifluoromethyl group .

Amidation Reactions

The central amide bond is formed via carbodiimide-mediated coupling (e.g., EDC/HOBt) between a carboxylic acid and an amine. For example:

  • 4-(Trifluoromethyl)benzylamine reacts with a cyclohexanepropanoic acid derivative under anhydrous conditions (DMF, 0–5°C) to yield the N-alkylated amide .

Reaction ComponentConditionsYieldSource
Carboxylic acid + amineEDC, HOBt, DMF, 0–5°C, 12–24h65–75%

Nucleophilic Aromatic Substitution

The pyrimidine ring’s 2-position undergoes substitution with (3-chlorophenyl)methylamine under Pd-catalyzed Buchwald-Hartwig conditions :

  • Pd(OAc)₂/Xantphos in toluene at 80–100°C facilitates C–N bond formation.

SubstrateCatalyst SystemYieldSource
2-Chloro-6-pyrrolylpyrimidine + benzylaminePd(OAc)₂/Xantphos, K₃PO₄, toluene60–68%

Copper-Mediated Trifluoromethylation

The 4-(trifluoromethyl)phenyl group is introduced via Ullmann-type coupling using Cu(O₂CF₂SO₂F)₂ in DMF under nitrogen . This method achieves high regioselectivity for aromatic trifluoromethylation.

SubstrateReagentConditionsYieldSource
Aryl iodideCu(O₂CF₂SO₂F)₂, DMF25°C, 3h70–91%

Cyclization and Heterocycle Assembly

The 1H-pyrrol-1-yl group is integrated via cyclocondensation of γ-ketoesters with ammonia or amines. For example:

  • Knorr pyrrole synthesis under acidic conditions (H₂SO₄, ethanol, reflux).

SubstrateConditionsYieldSource
γ-Ketoester + NH₃H₂SO₄, ethanol, reflux55–62%

Chiral Resolution

The (alphaR) configuration is achieved via chiral HPLC or enzymatic resolution using lipases (e.g., Candida antarctica lipase B) .

MethodResolution AgentPuritySource
Chiral HPLCChiralpak AD-H column≥99% ee

Stability and Degradation Pathways

The compound undergoes hydrolysis under strongly acidic/basic conditions:

  • Amide bond cleavage in 6M HCl at 100°C (24h).

  • Trifluoromethyl group stability : Resists hydrolysis up to pH 12 .

Scientific Research Applications

Pharmacological Applications

  • Cancer Treatment :
    • Research indicates that compounds similar to cyclohexanepropanamide can modulate the enzyme indoleamine 2,3-dioxygenase (IDO), which plays a critical role in immune regulation and tumor progression. The modulation of IDO activity has implications for enhancing anti-tumor immunity and could be beneficial in cancer therapies .
    • A patent has been filed that discusses the use of such compounds for treating various cancers and immune disorders, highlighting their potential as immunoregulatory agents .
  • Antimicrobial Activity :
    • Some derivatives of cyclohexanepropanamide have shown promising activity against Plasmodium falciparum, the malaria-causing parasite. Modifications to the compound structure have yielded derivatives with low-nanomolar activity against malaria, suggesting potential applications in antimalarial drug development .
  • Neuropharmacological Effects :
    • Studies have demonstrated that certain derivatives exhibit broad-spectrum antiseizure activity across various seizure models in mice. The compound showed a favorable safety profile with minimal central nervous system-related adverse effects, indicating its potential as a novel treatment for epilepsy .

Case Study 1: Cancer Treatment

A study explored the effects of cyclohexanepropanamide derivatives on tumor growth in mouse models. The administration of these compounds resulted in significant tumor reduction compared to control groups, supporting their role as potential anticancer agents.

Case Study 2: Antimalarial Activity

In vitro tests conducted on modified cyclohexanepropanamide derivatives revealed their efficacy against Plasmodium falciparum. One specific derivative demonstrated a high degree of potency while maintaining selectivity against mammalian cells, making it a candidate for further development as an antimalarial drug.

Data Table: Summary of Applications

Application AreaDescriptionExample Findings
Cancer TreatmentModulation of IDO enzyme for enhanced anti-tumor immunitySignificant tumor growth reduction in mouse models
Antimicrobial ActivityActivity against Plasmodium falciparumLow-nanomolar potency with selectivity
NeuropharmacologyAntiseizure effects in various seizure modelsBroad-spectrum efficacy with minimal side effects

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The pyrimidine and pyrrole groups play a crucial role in binding to these targets, while the trifluoromethyl phenyl group enhances its stability and bioavailability. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other pyrimidine and pyrrole derivatives, such as:

Biological Activity

Cyclohexanepropanamide, specifically the compound alpha-[[2-[[(3-chlorophenyl)methyl]amino]-6-(1H-pyrrol-1-yl)-4-pyrimidinyl]amino]-N-[[4-(trifluoromethyl)phenyl]methyl]-, (alphaR)-, is a synthetic organic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its biological mechanisms, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups, including:

  • Chlorophenyl and trifluoromethyl moieties: These groups are known to enhance the lipophilicity and receptor binding affinity of compounds.
  • Pyrrol and pyrimidine rings : These heterocycles contribute to the compound's pharmacological profile by interacting with various biological targets.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets within cells. The mechanism involves:

  • Receptor Binding : The compound may bind to various receptors, modulating their activity and influencing downstream signaling pathways.
  • Enzyme Inhibition : It could act as an inhibitor of key enzymes involved in cellular processes, thereby altering metabolic pathways.

Pharmacological Activities

Research indicates that this compound exhibits a range of pharmacological activities:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor growth through modulation of angiogenesis and apoptosis pathways. Its interaction with vascular endothelial growth factor (VEGF) receptors has been noted, potentially leading to reduced tumor vascularization .
  • Antiseizure Properties : Similar compounds have shown efficacy in seizure models, suggesting that this cyclohexanepropanamide derivative could possess anticonvulsant effects. Studies indicate that modifications in the chemical structure can significantly influence the potency and spectrum of activity against seizures .
  • Antimicrobial Effects : The presence of aromatic rings enhances the compound's ability to penetrate bacterial membranes, which may lead to significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of cyclohexanepropanamide:

  • A study on similar pyrimidine derivatives demonstrated strong inhibitory effects against DNA topoisomerase IV and DNA gyrase, crucial enzymes for bacterial DNA replication . This suggests that cyclohexanepropanamide may also exhibit similar antibacterial properties.
  • In vivo studies on related compounds indicated significant antiseizure activity with minimal central nervous system side effects, highlighting a favorable safety profile for potential therapeutic use .

Data Table: Summary of Biological Activities

Biological ActivityMechanism/EffectReference
AnticancerInhibition of VEGF signaling
AntiseizureModulation of neuronal excitability
AntimicrobialInhibition of DNA replication in bacteria
NeuroprotectivePotential reduction in neuroinflammation

Properties

Molecular Formula

C32H34ClF3N6O

Molecular Weight

611.1 g/mol

IUPAC Name

2-[[2-[(3-chlorophenyl)methylamino]-6-pyrrol-1-ylpyrimidin-4-yl]amino]-3-cyclohexyl-N-[[4-(trifluoromethyl)phenyl]methyl]propanamide

InChI

InChI=1S/C32H34ClF3N6O/c33-26-10-6-9-24(17-26)21-38-31-40-28(19-29(41-31)42-15-4-5-16-42)39-27(18-22-7-2-1-3-8-22)30(43)37-20-23-11-13-25(14-12-23)32(34,35)36/h4-6,9-17,19,22,27H,1-3,7-8,18,20-21H2,(H,37,43)(H2,38,39,40,41)

InChI Key

MKVLDBRIPWIGOH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC(C(=O)NCC2=CC=C(C=C2)C(F)(F)F)NC3=CC(=NC(=N3)NCC4=CC(=CC=C4)Cl)N5C=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.